molecular formula C12H18BrN3 B13889808 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine

1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine

Cat. No.: B13889808
M. Wt: 284.20 g/mol
InChI Key: FYPWVGSEROJEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidinamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-pyridine and N-propyl-3-pyrrolidinamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for 24 hours.

    Purification: The organic layer is washed with water, brine, and dried over magnesium sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-N-propylpyrrolidin-3-amine

InChI

InChI=1S/C12H18BrN3/c1-2-6-14-11-5-7-16(9-11)12-4-3-10(13)8-15-12/h3-4,8,11,14H,2,5-7,9H2,1H3

InChI Key

FYPWVGSEROJEHT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCN(C1)C2=NC=C(C=C2)Br

Origin of Product

United States

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